(-)-JM-1232

Description

Properties

CAS No. |

1013427-48-9 |

|---|---|

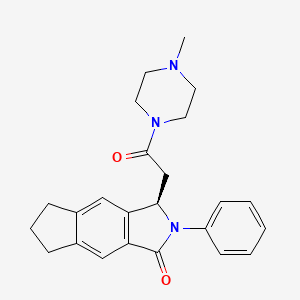

Molecular Formula |

C24H27N3O2 |

Molecular Weight |

389.5 g/mol |

IUPAC Name |

(3R)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one |

InChI |

InChI=1S/C24H27N3O2/c1-25-10-12-26(13-11-25)23(28)16-22-20-14-17-6-5-7-18(17)15-21(20)24(29)27(22)19-8-3-2-4-9-19/h2-4,8-9,14-15,22H,5-7,10-13,16H2,1H3/t22-/m1/s1 |

InChI Key |

MBGOHVUPIPFVMM-JOCHJYFZSA-N |

Isomeric SMILES |

CN1CCN(CC1)C(=O)C[C@@H]2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |

Canonical SMILES |

CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-2-phenyl-3,5,6,7-tetrahydrocyclopenta(f)isoindol-1(2H)-one JM 1232 JM-1232 JM1232 |

Origin of Product |

United States |

Foundational & Exploratory

(-)-JM-1232: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-JM-1232 is a novel isoindoline (B1297411) derivative with potent sedative, hypnotic, and antinociceptive properties.[1][2] Structurally distinct from classical benzodiazepines, it exerts its pharmacological effects primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor at the benzodiazepine (B76468) binding site.[3][4][5] This document provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Potentiation of GABAergic Neurotransmission

The principal mechanism of action of this compound is the enhancement of GABAA receptor function. The GABAA receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to central nervous system depression.

This compound binds to the benzodiazepine site on the GABAA receptor, an allosteric site distinct from the GABA binding site.[3][5] This binding induces a conformational change in the receptor that increases its affinity for GABA, thereby potentiating the GABA-induced chloride current. Specifically, studies have shown that this compound prolongs the decay phase of GABAA receptor-mediated spontaneous inhibitory postsynaptic currents (sIPSCs) and potentiates the amplitude of evoked IPSCs.[3][6] This enhancement of inhibitory neurotransmission is the basis for its sedative, hypnotic, and analgesic effects.[1][6] The effects of this compound can be reversed by the benzodiazepine receptor antagonist, flumazenil (B1672878), confirming its site of action.[1][3]

Interestingly, while the primary action of this compound is on GABAergic transmission, it has also been observed to increase the frequency of glycinergic sIPSCs without altering their amplitude or decay phase.[6] In contrast, glutamatergic spontaneous excitatory transmission appears to be unaffected by this compound.[6]

Signaling Pathway Diagram

Caption: Mechanism of this compound action at the GABAergic synapse.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound from in vivo studies.

Table 1: Antinociceptive Effects of this compound in Mice[1]

| Pain Model | 50% Effective Dose (ED50) (mg/kg, i.p.) | 95% Confidence Interval (CI) |

| Hot Plate Test (Thermal) | 2.96 | 2.65 - 3.30 |

| Tail Pressure Test (Mechanical) | 3.06 | 2.69 - 3.47 |

| Acetic Acid Test (Visceral) | 2.27 | 1.46 - 3.53 |

Table 2: Hypnotic Effects of this compound in Mice[7]

| Compound | 50% Effective Dose (ED50) for Hypnosis (mg/kg, i.v.) | 95% Confidence Interval (CI) |

| This compound | 3.76 | 3.36 - 4.10 |

| Propofol | 9.88 | 8.03 - 11.58 |

Table 3: Sedative Effects of this compound in P6 Mouse Pups[8]

| Effect | 50% Effective Dose (ED50) (mg/kg, i.p.) | 95% Confidence Interval (CI) |

| Loss of Righting Reflex | 9.3 | 5.7 - 12.7 |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.

In Vivo Antinociception Studies in Mice[1]

-

Animals: Male ddY mice.

-

Drug Administration: this compound (1, 3, or 10 mg/kg) or saline was administered intraperitoneally (i.p.). For antagonism studies, flumazenil (5 mg/kg) or naloxone (B1662785) (10 mg/kg) was administered subcutaneously prior to this compound.

-

Hot Plate Test: Mice were placed on a hot plate maintained at a constant temperature, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) was recorded.

-

Tail Pressure Test: A gradually increasing pressure was applied to the tail of the mouse, and the pressure at which the mouse showed a nociceptive response (e.g., vocalization or withdrawal) was determined.

-

Acetic Acid-Induced Writhing Test: Mice were injected i.p. with a 0.6% solution of acetic acid 15 minutes after drug administration. The number of abdominal constrictions (writhes) was counted for 10 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis: The ED50 values were calculated from the dose-response curves.

In Vitro Electrophysiology in Rat Spinal Cord Slices[6]

-

Tissue Preparation: Spinal cord slices containing the substantia gelatinosa were prepared from adult rats.

-

Recording Technique: The whole-cell patch-clamp technique was used to record spontaneous inhibitory postsynaptic currents (sIPSCs) and spontaneous excitatory postsynaptic currents (sEPSCs) from substantia gelatinosa neurons.

-

Drug Application: this compound was bath-applied to the spinal cord slices.

-

Data Analysis: Changes in the frequency, amplitude, and decay kinetics of sIPSCs and sEPSCs were analyzed before and after drug application.

In Vivo Hypnosis Assessment in Mice[7]

-

Animals: Male adult mice.

-

Drug Administration: this compound, propofol, or a combination was administered intravenously (i.v.).

-

Assessment of Hypnosis: Loss of the righting reflex was used as the endpoint for hypnosis. The time until the recovery of the righting reflex was measured as the hypnosis time.

-

Data Analysis: The ED50 for hypnosis was determined for each compound and combination.

Experimental Workflow Diagram

Caption: A generalized workflow for in vivo behavioral experiments.

Conclusion

This compound is a potent sedative, hypnotic, and antinociceptive agent that functions as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site. Its mechanism of action is well-supported by both in vivo and in vitro data, demonstrating its ability to enhance GABAergic neurotransmission. The quantitative data on its efficacy and the detailed experimental protocols provide a solid foundation for further research and development of this compound as a potential therapeutic agent. The provided diagrams offer a clear visualization of its molecular mechanism and the experimental approaches used for its characterization.

References

- 1. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JM-1232 - Wikipedia [en.wikipedia.org]

- 3. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neonatal administration of a subanaesthetic dose of JM-1232(−) in mice results in no behavioural deficits in adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Actions of a novel water-soluble benzodiazepine-receptor agonist JM-1232(-) on synaptic transmission in adult rat spinal substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-JM-1232 discovery and development history

An In-Depth Technical Guide to the Discovery and Development of (-)-JM-1232

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically known as (-)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1(2H)-one, is a novel, water-soluble isoindoline (B1297411) derivative developed by Maruishi Pharmaceutical. It functions as a potent and selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor at the benzodiazepine (B76468) binding site. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound. The document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and development in the field of anesthetics and sedatives.

Discovery and Development History

This compound emerged from a drug discovery program at Maruishi Pharmaceutical aimed at identifying novel, water-soluble sedative-hypnotic agents with an improved safety and pharmacokinetic profile compared to existing benzodiazepines and other intravenous anesthetics. The isoindoline scaffold was identified as a promising starting point for the development of new GABA-A receptor modulators. While the specific synthesis and structure-activity relationship (SAR) studies leading to this compound are not extensively detailed in publicly available literature, a patent filed by Maruishi Pharmaceutical for "Isoindoline derivative" likely covers the synthesis of this class of compounds.

The development of this compound has progressed from preclinical evaluation in animal models to early clinical trials in humans. In preclinical studies, it demonstrated potent sedative, hypnotic, and analgesic properties. The aqueous formulation of this compound, known as MR04A3, was advanced to a first-in-human Phase I clinical trial to assess its safety, tolerability, and hypnotic effects in healthy male volunteers[1].

Mechanism of Action

This compound exerts its pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor complex, enhancing the effect of GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. This mechanism is responsible for the sedative, hypnotic, and anxiolytic effects observed with this compound. The effects of this compound can be reversed by the benzodiazepine antagonist flumazenil, confirming its action at the benzodiazepine binding site[2].

Signaling Pathway Diagram

Preclinical Pharmacology

A series of preclinical studies in rodents have characterized the pharmacological profile of this compound, demonstrating its efficacy as a sedative, hypnotic, and analgesic agent.

Sedative and Hypnotic Effects

This compound induces a dose-dependent loss of the righting reflex in mice, a common indicator of hypnotic effect.

Analgesic Effects

This compound has shown significant antinociceptive effects in various pain models in mice, including thermal, mechanical, and visceral pain. These analgesic effects are mediated by its action on GABA-A receptors and are not reversed by the opioid antagonist naloxone[2].

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound follows a one-compartment model.

Clinical Development

The 1% aqueous solution of this compound, designated as MR04A3, has undergone a first-in-human Phase I clinical trial[1]. This study was a two-step, dose-escalation trial in healthy male volunteers to evaluate the safety, tolerability, and hypnotic effects of intravenously administered MR04A3.

Phase I Clinical Trial Results

Hypnotic effects were observed at all tested doses in the initial infusion step and at doses of 0.075 mg/kg and higher in the bolus injection step[1]. Higher doses of MR04A3 resulted in a more profound and prolonged reduction in the bispectral index (BIS), a measure of the depth of anesthesia, and higher Ramsay sedation scores[1]. The safety profile was generally favorable, with minimal changes in systolic arterial blood pressure and heart rate[1]. The most notable adverse event was upper airway obstruction in some sedated subjects, which was easily managed with simple maneuvers[1].

Data Presentation

Table 1: Preclinical Efficacy of this compound in Mice

| Assay | Endpoint | ED50 (mg/kg, i.p.) | 95% Confidence Interval | Reference |

| Hot Plate Test | Thermal Nociception | 2.96 | 2.65 - 3.30 | [2] |

| Tail Pressure Test | Mechanical Nociception | 3.06 | 2.69 - 3.47 | [2] |

| Acetic Acid Writhing Test | Visceral Nociception | 2.27 | 1.46 - 3.53 | [2] |

Table 2: Phase I Clinical Trial Dosing of MR04A3

| Step | Administration | Doses (mg/kg) | Subjects per Dose (MR04A3/Placebo) | Reference |

| 1 | 10-min infusion | 0.05, 0.1, 0.2, 0.4, 0.8 | 3 / 1 | [1] |

| 2 | 1-min injection | 0.025, 0.05, 0.075, 0.1, 0.2, 0.3, 0.4 | 6 / 1 | [1] |

Experimental Protocols

Acetic Acid-Induced Writhing Test

This protocol is used to assess the visceral analgesic activity of a compound.

Materials:

-

Male ddY mice

-

This compound solution

-

0.6% acetic acid solution

-

Saline (vehicle control)

-

Observation chambers

Procedure:

-

Fast mice for 12-18 hours before the experiment, with free access to water.

-

Randomly divide the mice into groups (n=8 per group): vehicle control, and this compound treatment groups (e.g., 1, 3, 10 mg/kg).

-

Administer this compound or vehicle intraperitoneally (i.p.).

-

After a 15-minute pre-treatment period, administer 0.6% acetic acid solution (10 ml/kg) i.p. to each mouse.

-

Immediately place each mouse into an individual observation chamber.

-

Five minutes after the acetic acid injection, start counting the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 10 minutes.

-

Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing compared to the vehicle control group.

Workflow for Acetic Acid-Induced Writhing Test

Whole-Cell Patch-Clamp Recording of Inhibitory Postsynaptic Currents (IPSCs)

This protocol is used to study the effect of this compound on synaptic transmission in hippocampal brain slices.

Materials:

-

Male C57BL/6 mice

-

Slicing solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)

-

Recording aCSF

-

Intracellular solution (e.g., containing CsCl to isolate IPSCs)

-

This compound solution

-

Vibratome

-

Patch-clamp rig with microscope, micromanipulators, amplifier, and data acquisition system

Procedure:

-

Anesthetize the mouse and perfuse transcardially with ice-cold slicing solution.

-

Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold slicing solution.

-

Transfer slices to a holding chamber with recording aCSF and allow them to recover for at least 1 hour at room temperature.

-

Place a slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF.

-

Visualize CA1 pyramidal neurons using differential interference contrast (DIC) microscopy.

-

Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron in voltage-clamp mode.

-

Record baseline spontaneous or evoked IPSCs.

-

Bath-apply this compound at the desired concentration and record the changes in IPSC amplitude, frequency, and decay kinetics.

-

Wash out the drug and observe for recovery of the IPSC properties.

Workflow for Whole-Cell Patch-Clamp Recording

References

Receptor Binding Affinity of (-)-JM-1232: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-JM-1232 is a novel isoindoline (B1297411) derivative developed by Maruishi Pharmaceutical, characterized as a sedative, hypnotic, and analgesic agent.[1] Extensive preclinical research has established its mechanism of action as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, specifically at the benzodiazepine (B76468) binding site.[2][3] This is evidenced by the reversal of its pharmacological effects by the benzodiazepine antagonist flumazenil.[1][3] Despite this well-characterized mechanism, a comprehensive search of publicly available scientific literature, patents, and conference proceedings did not yield specific quantitative data on the receptor binding affinity of this compound, such as dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory/effective concentrations (IC50/EC50) from direct binding assays. This guide summarizes the existing functional data that substantiates its mode of action, provides a detailed, generalized protocol for determining its binding affinity, and illustrates the relevant signaling pathways and experimental workflows.

Introduction

This compound, with the chemical name (-)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1(2H)-one, is a water-soluble compound that has been investigated for its potential as an intravenous anesthetic agent.[3] Its pharmacological profile is similar to that of classical benzodiazepines, inducing sedation, hypnosis, and analgesia through the potentiation of GABAergic neurotransmission.[1][2] This potentiation occurs via its interaction with the benzodiazepine binding site on the GABA-A receptor complex, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization. This technical guide aims to provide a detailed overview of the current understanding of this compound's interaction with its molecular target.

In Vivo Functional Data

While direct receptor binding affinity values are not publicly available, several in vivo studies in animal models provide functional evidence of this compound's interaction with the benzodiazepine site of the GABA-A receptor. The antinociceptive and sedative effects of this compound are consistently shown to be antagonized by flumazenil, a competitive antagonist at the benzodiazepine binding site.

| Pharmacological Effect | Animal Model | Effective Dose (ED50) | Antagonist | Reference |

| Antinociception (Hotplate Test) | Mice | 2.96 mg/kg (i.p.) | Flumazenil (5 mg/kg) | [1] |

| Antinociception (Tail Pressure Test) | Mice | 3.06 mg/kg (i.p.) | Flumazenil (5 mg/kg) | [1] |

| Antinociception (Acetic Acid Writhing) | Mice | 2.27 mg/kg (i.p.) | Flumazenil (5 mg/kg) | [1] |

| Sedation (Loss of Righting Reflex) | P6 Mouse Pups | 9.3 mg/kg (i.p.) | Not specified | [4] |

| Reduction of Shivering Threshold | Rabbits | 0.01 mg/kg/min infusion | Not specified | [2] |

| Impairment of Long-Term Potentiation | Mouse Hippocampal Slices | Dose-dependent | Flumazenil | [3] |

Signaling Pathway

This compound acts as a positive allosteric modulator of the GABA-A receptor. Its binding to the benzodiazepine site, located at the interface of the α and γ subunits of the receptor, enhances the effect of the endogenous neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

Experimental Protocol: Competitive Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the benzodiazepine site on the GABA-A receptor. This protocol is based on standard methodologies for similar compounds.

4.1. Materials

-

Radioligand: [³H]-Flunitrazepam or [³H]-Ro15-1788 (Flumazenil)

-

Test Compound: this compound

-

Non-specific Binding Control: Diazepam or Clonazepam (at a high concentration, e.g., 10 µM)

-

Tissue Source: Rat or mouse whole brain cortex, or cell lines expressing recombinant human GABA-A receptors (e.g., HEK293 cells)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Liquid scintillation counter

4.2. Membrane Preparation

-

Homogenize brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and repeat the centrifugation step three times to wash the membranes.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store membrane preparations at -80°C until use.

4.3. Binding Assay Procedure

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Test Compound: this compound dilution, radioligand, and membrane preparation.

-

-

Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

4.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This compound is a promising sedative and analgesic agent that functions as a positive allosteric modulator at the benzodiazepine site of the GABA-A receptor. While direct quantitative binding affinity data is not currently available in the public domain, its mechanism of action is strongly supported by in vivo functional studies demonstrating flumazenil-reversible effects. The provided generalized experimental protocol offers a standard method for determining the precise binding affinity (Ki) of this compound, which would be a valuable addition to its pharmacological profile. Further research is warranted to elucidate the specific binding kinetics and potential subtype selectivity of this compound at the GABA-A receptor, which will be crucial for its continued development and potential clinical application.

References

- 1. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The shivering threshold in rabbits with JM-1232(-), a new benzodiazepine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(-)-JM-1232 water solubility and stability

An In-depth Technical Guide on the Core Physicochemical Properties of (-)-JM-1232

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as (R)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1(2H)-one, is a novel, water-soluble sedative-hypnotic agent.[1][2] It functions as a nonbenzodiazepine hypnotic, exerting its effects by acting as an agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3][4] This technical guide provides a comprehensive overview of the available information on the water solubility and stability of this compound, supplemented with detailed, best-practice experimental protocols for researchers. The guide also visualizes the compound's mechanism of action and a representative experimental workflow.

Water Solubility

Solubility Data Summary

| Parameter | Data | Source |

| Qualitative Description | Water-soluble sedative-hypnotic drug | [1][2] |

| Reported Concentration in Solution | A 5.0 mg/mL solution has been prepared in sterile saline (pH adjusted to 5.0) for injection. | [2] |

| Parent Compound (Isoindolin-1-one) Solubility | Limited water solubility, moderately soluble in polar organic solvents. |

Experimental Protocol for Determining Aqueous Solubility

To quantitatively determine the aqueous solubility of this compound, a standardized shake-flask method can be employed.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature and pH.

Materials:

-

This compound reference standard

-

Purified water (USP grade)

-

Phosphate (B84403) buffer solutions (pH 5.0, 7.4)

-

HPLC system with UV detector

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker

-

pH meter

-

0.22 µm syringe filters

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials containing purified water and phosphate buffer solutions (pH 5.0 and 7.4). The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated stability-indicating HPLC-UV method.

-

Calculate the concentration of this compound in the original saturated solution based on a standard curve.

-

-

Reporting:

-

Express the solubility in mg/mL and mol/L at the specified pH and temperature.

-

Stability Profile

The stability of a drug substance is a critical factor in its development, ensuring its quality, safety, and efficacy over time. While specific, detailed stability studies for this compound are not publicly available, general storage information for the powder form and in-solvent is provided by commercial suppliers.[6] A comprehensive stability assessment would involve long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Stability Data Summary

| Condition | Stability | Source |

| Powder Storage | Recommended storage at -20°C for up to 3 years. | [6] |

| In-Solvent Storage | Recommended storage at -80°C for up to 1 year. | [6] |

| Isoindolinone Derivatives | Studies on the stability of other isoindolinone derivatives have been conducted, indicating the feasibility of such assessments for this class of compounds. |

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to develop and validate a stability-indicating analytical method.

Objective: To identify the potential degradation products of this compound under various stress conditions and to establish the specificity of the analytical method.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug and drug solution to 80°C for 48 hours.

-

Photodegradation: Expose the solid drug and drug solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the stressed samples using an HPLC-PDA/MS method.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with that of an unstressed control.

-

Assess for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

-

The analytical method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

-

Use MS data to identify the mass of the degradation products, aiding in their structural elucidation.

-

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action: GABA-A Receptor Modulation

This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. This enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effect of GABA, leading to the sedative and hypnotic properties of the drug.[1]

Caption: Signaling pathway of this compound at the GABA-A receptor.

General Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study to establish a stability-indicating method.

Caption: Workflow for a forced degradation study of this compound.

References

- 1. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neonatal administration of a subanaesthetic dose of JM-1232(−) in mice results in no behavioural deficits in adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actions of a novel water-soluble benzodiazepine-receptor agonist JM-1232(-) on synaptic transmission in adult rat spinal substantia gelatinosa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JM-1232 | TargetMol [targetmol.com]

The Antinociceptive Profile of (-)-JM-1232: A Technical Overview for Preclinical Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Antinociceptive Properties of (-)-JM-1232 in Animal Models.

This compound is a novel isoindoline (B1297411) derivative that has demonstrated significant antinociceptive, or pain-reducing, properties in various animal models. This technical guide provides a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used to evaluate its analgesic potential. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the development of new analgesic drugs.

Quantitative Analysis of Antinociceptive Efficacy

The antinociceptive effects of this compound have been quantified in mice using several standard behavioral assays that assess responses to thermal and chemical noxious stimuli. The compound, administered intraperitoneally (i.p.), has shown dose-dependent efficacy in models of acute thermal pain, mechanical pain, and visceral pain.[1] A summary of the 50% effective dose (ED50) values for this compound in these key assays is presented below.

| Animal Model | Pain Type | Endpoint | ED50 (mg/kg, i.p.) | 95% Confidence Interval (CI) |

| Hot Plate Test | Thermal | Increased latency to paw licking/jumping | 2.96 | 2.65-3.30 |

| Tail Pressure Test | Mechanical | Increased latency to tail withdrawal | 3.06 | 2.69-3.47 |

| Acetic Acid Writhing Test | Visceral (Chemical) | Reduction in abdominal constrictions | 2.27 | 1.46-3.53 |

Mechanism of Action: Modulation of the GABAergic System

The antinociceptive effects of this compound are mediated by its interaction with the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] This allosteric modulation enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. The influx of chloride ions through the activated GABA-A receptor channel leads to hyperpolarization of the neuronal membrane, making it more difficult for nociceptive signals to be transmitted.[2][3]

Crucially, the analgesic action of this compound is not mediated by opioid receptors. This has been demonstrated in studies where the benzodiazepine receptor antagonist, flumazenil, effectively reversed the antinociceptive effects of this compound, while the opioid receptor antagonist, naloxone, had no effect.[1] This pharmacological profile distinguishes this compound from opioid analgesics and suggests a potentially different side-effect profile.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the antinociceptive properties of this compound in mice.

Hot Plate Test

The hot plate test is a widely used method to assess the response to a thermal stimulus, primarily evaluating centrally mediated analgesia.

Apparatus:

-

A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature.

-

A transparent glass cylinder to confine the mouse to the heated surface.

Procedure:

-

Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Each mouse is placed individually on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.

-

Drug Administration: Mice are administered this compound (1, 3, or 10 mg/kg, i.p.) or a vehicle control (saline).[1]

-

Post-treatment Latency: At a predetermined time after drug administration, the mice are again placed on the hot plate, and the latency to the nociceptive response is measured. In the study by Chiba et al. (2009), this was performed for up to 120 minutes after drug injection.[1]

-

Data Analysis: The increase in latency to the nociceptive response compared to baseline and the control group is calculated as a measure of antinociception.

Tail Pressure Test

The tail pressure test, a form of the tail-flick test, is used to evaluate the response to a mechanical stimulus and is indicative of spinal and supraspinal analgesic mechanisms.

Apparatus:

-

A tail pressure analgesiometer capable of applying a linearly increasing pressure to the tail.

-

A restraining device to hold the mouse securely during the procedure.

Procedure:

-

Acclimation: Mice are allowed to acclimate to the restraining device before the experiment begins.

-

Baseline Threshold: The base of the mouse's tail is placed in the apparatus, and pressure is gradually applied. The pressure at which the mouse vocalizes or struggles is recorded as the baseline nociceptive threshold.

-

Drug Administration: this compound (1, 3, or 10 mg/kg, i.p.) or saline is administered to the mice.[1]

-

Post-treatment Threshold: The nociceptive threshold is reassessed at specific time points after drug administration for up to 120 minutes.[1]

-

Data Analysis: The percentage increase in the nociceptive threshold compared to baseline and the control group is calculated to determine the antinociceptive effect.

Acetic Acid-Induced Writhing Test

The writhing test is a chemical-induced visceral pain model used to screen for peripheral and central analgesic activity.

Apparatus:

-

A transparent observation chamber.

-

Syringes and needles for intraperitoneal injections.

Procedure:

-

Acclimation: Mice are placed in the observation chamber for a period of habituation before the start of the experiment.

-

Drug Administration: Mice are pre-treated with this compound (1, 3, or 10 mg/kg, i.p.) or saline.[1]

-

Induction of Writhing: After 15 minutes, a 0.6% solution of acetic acid is administered intraperitoneally (10 mL/kg) to induce abdominal constrictions (writhes).[1]

-

Observation: Starting 5 minutes after the acetic acid injection, the number of writhes is counted for a 10-minute period.[1]

-

Data Analysis: The percentage reduction in the number of writhes in the drug-treated groups compared to the vehicle-treated group is calculated to determine the antinociceptive effect.

Conclusion

This compound demonstrates potent antinociceptive properties across multiple animal models of pain. Its mechanism of action via the benzodiazepine site of the GABA-A receptor offers a distinct pharmacological profile from traditional opioid analgesics. The data and protocols presented in this guide provide a solid foundation for further preclinical investigation into the therapeutic potential of this compound and related compounds for the management of pain.

References

- 1. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute inflammation reveals GABAA receptor‐mediated nociception in mouse dorsal root ganglion neurons via PGE 2 receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Local GABAergic signaling within sensory ganglia controls peripheral nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of (-)-JM-1232: A Technical Guide to its Interaction with GABA-A Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-JM-1232, a novel isoindoline (B1297411) derivative, has emerged as a promising sedative-hypnotic and analgesic agent.[1] Its mechanism of action is attributed to the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on GABA-A receptor subtypes. While specific quantitative data on its binding affinity and efficacy at various receptor isoforms are not publicly available, this document outlines the established qualitative effects and details the requisite experimental protocols for a thorough characterization. Furthermore, it presents visual representations of the pertinent signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction to this compound and the GABA-A Receptor

This compound is a structurally distinct, water-soluble compound that exhibits a pharmacological profile similar to benzodiazepines, acting as a positive allosteric modulator (PAM) at the benzodiazepine (B76468) binding site of the GABA-A receptor.[1][2] The GABA-A receptor is a pentameric ligand-gated ion channel composed of a combination of different subunits (e.g., α, β, γ). The specific subunit composition determines the receptor's pharmacological properties, including its affinity and efficacy for various ligands. The most common isoform in the brain consists of two α, two β, and one γ subunit.

The sedative, anxiolytic, anticonvulsant, and myorelaxant effects of benzodiazepines are mediated by their interaction with different GABA-A receptor subtypes. For instance, the α1 subunit is primarily associated with sedation, while the α2 and α3 subunits are linked to anxiolysis. Therefore, characterizing the subtype selectivity of a novel modulator like this compound is crucial for predicting its therapeutic potential and side-effect profile.

Quantitative Pharmacological Profile of this compound (Illustrative)

As of the date of this publication, specific quantitative data on the binding affinity (Ki), and functional potency and efficacy (IC50/EC50) of this compound at various recombinant GABA-A receptor subtypes are not available in the public domain. The following tables are presented as a template to illustrate the type of data required for a comprehensive pharmacological characterization.

Table 1: Illustrative Binding Affinity Profile of this compound at Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β2γ2 | Data Not Available |

| α2β2γ2 | Data Not Available |

| α3β2γ2 | Data Not Available |

| α5β2γ2 | Data Not Available |

Data would be determined by radioligand binding assays using a suitable radioligand, such as [³H]flumazenil, and cell membranes expressing the specified recombinant human GABA-A receptor subtypes.

Table 2: Illustrative Functional Potency and Efficacy Profile of this compound at Human Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | EC50 (nM) | % Maximal GABA Response |

| α1β2γ2 | Data Not Available | Data Not Available |

| α2β2γ2 | Data Not Available | Data Not Available |

| α3β2γ2 | Data Not Available | Data Not Available |

| α5β2γ2 | Data Not Available | Data Not Available |

Data would be determined by two-electrode voltage clamp or patch-clamp electrophysiology on Xenopus oocytes or mammalian cells expressing the specified recombinant human GABA-A receptor subtypes. EC50 represents the concentration of this compound that produces 50% of its maximal potentiation of the GABA response. The % Maximal GABA Response indicates the efficacy of the compound in potentiating the GABA-evoked current relative to the maximal response induced by GABA alone.

Known Qualitative Effects of this compound on GABA-A Receptor Function

Studies have demonstrated that this compound potentiates GABAergic neurotransmission. Electrophysiological recordings have shown that it enhances synaptic inhibition.[3] Its effects are sensitive to the benzodiazepine antagonist flumazenil, confirming its action at the benzodiazepine binding site.[3] In vivo studies in animal models have established its sedative, hypnotic, and antinociceptive properties, which are consistent with positive modulation of GABA-A receptors.[4]

Experimental Protocols for Characterizing this compound's Interaction with GABA-A Receptor Subtypes

To generate the quantitative data outlined in Tables 1 and 2, the following experimental protocols are essential.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is adapted from standard methodologies for characterizing ligands at the benzodiazepine binding site of the GABA-A receptor.

Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) expressed in a stable cell line (e.g., HEK293 or L(tk-) cells).

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the desired human GABA-A receptor subtype.

-

Radioligand: [³H]flumazenil (a high-affinity benzodiazepine site antagonist).

-

Non-specific Binding Control: Clonazepam (or another high-affinity, unlabeled benzodiazepine) at a high concentration (e.g., 1 µM).

-

Test Compound: this compound at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter.

-

Glass Fiber Filters and a cell harvester.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [³H]flumazenil (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of this compound or the non-specific binding control in the assay buffer.

-

Equilibration: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]flumazenil) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Determining Functional Potency (EC50) and Efficacy

This protocol is a standard method for assessing the functional activity of compounds at ligand-gated ion channels expressed in Xenopus laevis oocytes.

Objective: To determine the EC50 and maximal efficacy of this compound at different GABA-A receptor subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA: cRNAs encoding the α, β, and γ subunits of the desired human GABA-A receptor subtypes.

-

Injection System: Nanoject or equivalent microinjection system.

-

TEVC setup: Including amplifier, electrodes, perfusion system, and data acquisition software.

-

Recording Solution (Barth's solution).

-

GABA solutions.

-

This compound solutions.

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of the cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

TEVC Recording:

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

Perfuse the oocyte with the recording solution.

-

-

GABA Concentration-Response Curve: Apply increasing concentrations of GABA to determine the EC10-EC20 (a concentration that elicits 10-20% of the maximal GABA response). This submaximal GABA concentration will be used for potentiation experiments.

-

Potentiation by this compound:

-

Co-apply the predetermined EC10-EC20 concentration of GABA with varying concentrations of this compound.

-

Record the peak current response for each concentration of this compound.

-

-

Data Analysis:

-

Normalize the current responses to the response elicited by the EC10-EC20 of GABA alone.

-

Plot the normalized current potentiation against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) and the maximal potentiation (efficacy) by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Proposed Mechanism of Action

This compound, like other benzodiazepine-site agonists, does not directly activate the GABA-A receptor. Instead, it binds to an allosteric site located at the interface of the α and γ subunits. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding sites (located at the β-α interfaces). The enhanced binding of GABA leads to an increased frequency of channel opening, resulting in a greater influx of chloride ions (Cl⁻) into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus potentiating the inhibitory effect of GABA.

Conclusion and Future Directions

This compound represents a potentially valuable addition to the armamentarium of central nervous system depressants. Its water-soluble nature and benzodiazepine-like mechanism of action make it an attractive candidate for further development. However, a critical gap in our understanding of this compound is the lack of publicly available data on its GABA-A receptor subtype selectivity. The experimental protocols detailed in this guide provide a clear roadmap for obtaining this crucial information. A comprehensive characterization of the binding affinity and functional efficacy of this compound at the various αβγ receptor combinations will be instrumental in elucidating its precise pharmacological profile, predicting its clinical effects, and guiding its potential therapeutic applications. Future research should prioritize these studies to fully unlock the potential of this novel isoindoline derivative.

References

- 1. JM-1232 - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GABA(A)-receptor subtypes: a new pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-JM-1232 potential as a novel intravenous anesthetic

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-JM-1232 is a novel, water-soluble isoindoline (B1297411) derivative with potent sedative and hypnotic properties, positioning it as a promising candidate for a new intravenous anesthetic agent.[1] Structurally distinct from classical benzodiazepines, it exerts its effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor at the benzodiazepine (B76468) binding site.[1][2][3] Preclinical studies have demonstrated a favorable pharmacological profile, including a rapid onset and short duration of action, a wide therapeutic index, and potential synergistic effects when combined with other anesthetics like propofol (B549288).[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental findings.

Introduction

The quest for ideal intravenous anesthetic agents is ongoing, with a focus on compounds that offer rapid induction, predictable and controllable maintenance of anesthesia, swift and clear-headed recovery, and a high safety margin. This compound, also known as (-)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1(2H)-one, has emerged as a significant development in this area.[3] Its unique chemical structure and water solubility offer potential advantages over existing lipid emulsion-based anesthetics.[1] This document aims to consolidate the available preclinical data to provide a detailed resource for researchers and professionals involved in the development of novel anesthetic drugs.

Mechanism of Action

This compound acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][3] Although not a benzodiazepine itself, it binds to the benzodiazepine site on the GABA-A receptor complex.[1][3] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, leading to the central nervous system depression characteristic of anesthesia. The effects of this compound can be reversed by the benzodiazepine antagonist flumazenil, confirming its site of action.[1][3]

Signaling Pathway

The binding of this compound to the benzodiazepine site of the GABA-A receptor potentiates the receptor's response to GABA. This leads to an increased frequency of chloride channel opening, resulting in enhanced neuronal inhibition.

Caption: Signaling pathway of this compound at the GABA-A receptor.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from a study in rats. The compound was found to follow a one-compartment model within the first 60 minutes after bolus administration. Saturation of metabolism and/or excretion was observed at higher doses.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Dose (mg/kg) | Elimination Rate Constant (kₑ₁) (min⁻¹) | Half-life (t₁/₂) (min) |

| 1 | 0.04 ± 0.01 | 17.3 |

| 10 | 0.05 ± 0.01 | 13.9 |

| 25 | 0.05 ± 0.01 | 13.9 |

| 50 | 0.03 ± 0.01 | 23.1 |

| Statistically significant increase in elimination half-life, suggesting saturation kinetics. | ||

| (Data extracted from a study in rats) |

Pharmacodynamics

Preclinical studies have investigated the hypnotic, antinociceptive, and cerebrovascular effects of this compound.

Hypnotic Effects

In mice, this compound induces hypnosis, defined as the loss of the righting reflex. It has been shown to have a supra-additive hypnotic effect when co-administered with propofol, leading to a faster recovery time compared to either drug alone.[1]

Table 2: Hypnotic Potency (ED₅₀) of this compound and Propofol in Mice

| Compound | ED₅₀ (mg/kg) [95% CI] |

| This compound | 3.76 [3.36–4.10] |

| Propofol | 9.88 [8.03–11.58] |

| (Data from a study evaluating loss of righting reflex in mice)[1] |

Table 3: Effect of this compound on the Hypnotic Potency of Propofol in Mice

| This compound Dose (mg/kg) | Propofol ED₅₀ (mg/kg) [95% CI] |

| 0.5 | 1.76 [1.21–2.51] |

| 1.0 | 1.00 [0.46–1.86] |

| 2.0 | 0.44 [-0.38–0.80] |

| (Data from a study evaluating loss of righting reflex in mice)[1] |

Antinociceptive Effects

This compound has demonstrated antinociceptive effects in various pain models in mice, including thermal, mechanical, and visceral pain. These effects were antagonized by flumazenil, indicating mediation through the benzodiazepine-GABA-A receptor pathway.

Cerebrovascular Effects

In rabbits, intravenous administration of this compound caused a transient and modest constriction of cerebral pial arterioles and venules. The reactivity to carbon dioxide was preserved under this compound anesthesia, suggesting that cerebral blood flow regulation is not significantly impaired.

Key Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies based on published studies involving this compound.

Determination of Hypnotic Potency (Loss of Righting Reflex)

-

Animal Model: Male adult mice.

-

Drug Administration: this compound, dissolved in physiological saline, and/or propofol are administered intravenously.

-

Assessment: Immediately after injection, the mouse is placed on its back. The loss of the righting reflex is defined as the inability of the mouse to right itself within a specified time (e.g., 1 minute).

-

Data Analysis: The dose-response relationship is determined, and the ED₅₀ (the dose at which 50% of the animals lose their righting reflex) is calculated using probit analysis.

Experimental Workflow: Hypnotic Potency Assessment

Caption: Workflow for determining the hypnotic potency of this compound.

In Vivo Electrophysiology in the Hippocampus

-

Animal Model: Mice.

-

Surgical Procedure: Animals are anesthetized, and a craniotomy is performed over the hippocampus.

-

Slice Preparation: Hippocampal slices are prepared and maintained in artificial cerebrospinal fluid (aCSF).

-

Electrophysiological Recordings: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region following stimulation of the Schaffer collaterals. The effects of this compound on baseline synaptic transmission, long-term potentiation (LTP), and paired-pulse facilitation (PPF) are assessed by perfusing the slices with the drug.

-

Data Analysis: Changes in fEPSP slope and amplitude are measured and analyzed to determine the effects of the drug on synaptic plasticity.

Safety and Tolerability

In a study on neonatal mice, a subanesthetic dose of this compound was associated with significantly less apoptosis in the developing brain compared to propofol and midazolam. Furthermore, neonatal exposure to this compound did not lead to detectable long-term behavioral deficits in adulthood, unlike the other tested anesthetics. In rats, doses above 50 mg/kg were found to be toxic.

Future Directions

This compound shows considerable promise as a novel intravenous anesthetic. However, further research is required to fully elucidate its clinical potential. Key areas for future investigation include:

-

Comprehensive Pharmacokinetics: Detailed pharmacokinetic studies in larger animal models (e.g., dogs, non-human primates) are necessary to better predict human pharmacokinetics.

-

Receptor Binding Affinity: Quantitative determination of the binding affinity (Kᵢ or IC₅₀) of this compound for various GABA-A receptor subtypes will provide a more complete understanding of its pharmacological profile.

-

Human Clinical Trials: The results of the preclinical trial of MR04A3 (the formulation of this compound for human use) are not yet widely available. Further clinical trials are needed to establish the safety, efficacy, and optimal dosing of this compound in humans.

-

Chemical Synthesis: A detailed and scalable synthesis protocol for this compound is essential for its further development and potential commercialization.

Conclusion

This compound is a compelling intravenous anesthetic candidate with a distinct chemical structure and a favorable preclinical profile. Its mechanism of action via the benzodiazepine site of the GABA-A receptor, coupled with its water solubility and synergistic interaction with propofol, suggests it could offer significant advantages in clinical practice. The data gathered to date strongly support its continued investigation and development as a next-generation intravenous anesthetic.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

References

- 1. In vivo Electrophysiology Protocol [protocols.io]

- 2. A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (-)-JM-1232 in Combination with Propofol for Anesthesia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical data and experimental protocols for investigating the synergistic anesthetic effects of (-)-JM-1232, a novel isoindoline (B1297411) derivative and benzodiazepine (B76468) receptor agonist, when used in combination with the intravenous anesthetic, propofol (B549288). The data presented herein demonstrates that this combination exhibits a supra-additive (synergistic) interaction, leading to enhanced hypnotic potency and a favorable recovery profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study in mice, highlighting the synergistic hypnotic effects of the this compound and propofol combination.

Table 1: Hypnotic 50% Effective Dose (ED50) for Loss of Righting Reflex in Mice [1][2]

| Drug/Combination | ED50 (mg/kg) [95% Confidence Interval] |

| This compound alone | 3.76 [3.36–4.10] |

| Propofol alone | 9.88 [8.03–11.58] |

| Propofol with 0.5 mg/kg this compound | 1.76 [1.21–2.51] |

| Propofol with 1.0 mg/kg this compound | 1.00 [0.46–1.86] |

Table 2: Hypnosis Duration (Recovery Time) in Mice After a Single Intravenous Injection [1]

| Treatment Group (Dose relative to ED50) | Mean Recovery Time (seconds) ± SD |

| Propofol (2 x ED50) | ~180 ± 30 |

| Propofol (3 x ED50) | ~280 ± 40 |

| This compound (2 x ED50) | ~120 ± 20 |

| This compound (3 x ED50) | ~200 ± 30 |

| This compound + Propofol Mixture (2 x ED50) | ~100 ± 15 |

| This compound + Propofol Mixture (3 x ED50) | ~150 ± 25 |

Table 3: Effect of Repeated Injections on Hypnosis Duration (Recovery Time) in Mice [1]

| Treatment Group (Dose) | Recovery Time after 1st Injection (seconds) | Recovery Time after 4th Injection (seconds) |

| This compound (2 x ED50) | ~120 | ~350 |

| Propofol (2 x ED50) | ~180 | ~220 |

| This compound + Propofol Mixture (2 x ED50) | ~100 | ~150 |

| This compound (3 x ED50) | ~200 | ~550 |

| Propofol (3 x ED50) | ~280 | ~400 |

| This compound + Propofol Mixture (3 x ED50) | ~150 | ~250 |

Signaling Pathway and Mechanism of Action

The primary mechanism of action for both this compound and propofol is the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated chloride ion channel. This compound, although not a classical benzodiazepine, acts on the benzodiazepine binding site of the GABA-A receptor. Propofol binds to distinct sites on the receptor. Their combined use leads to a synergistic enhancement of GABAergic neurotransmission.

Caption: Synergistic action of this compound and propofol on the GABA-A receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published preclinical studies and can be adapted for further investigation.

In Vivo Hypnotic Synergy Study in Mice

This protocol details the determination of the hypnotic synergy between this compound and propofol using the loss of righting reflex (LORR) assay and isobolographic analysis.

Caption: Experimental workflow for in vivo hypnotic synergy assessment.

Materials:

-

Male adult ddY mice (38-45 g)

-

This compound

-

Propofol (e.g., Diprivan)

-

Physiological saline

-

10% soybean oil emulsion (e.g., Intralipid)

-

Syringes and needles for intravenous injection

-

Animal scale

-

Timer

Procedure:

-

Animal Preparation:

-

House mice under a 12/12-h light/dark cycle with ad libitum access to food and water.

-

Allow for an acclimatization period before experimentation.

-

Weigh each mouse immediately before drug administration to ensure accurate dosing.

-

-

Drug Formulation:

-

Dissolve this compound in physiological saline.

-

Dilute propofol with a 10% soybean oil emulsion.

-

For combination studies, mix the prepared solutions at the desired concentrations.

-

-

ED50 Determination for Single Agents:

-

Administer various doses of this compound or propofol intravenously to different groups of mice (n=6 per group).

-

Immediately after injection, place the mouse in a supine position.

-

Observe for the loss of the righting reflex (LORR). LORR is defined as the inability of the mouse to right itself onto all four paws within 10 seconds.

-

Record the number of mice in each group that exhibit LORR.

-

Calculate the ED50 and 95% confidence intervals for each drug using probit analysis.

-

-

Combination Anesthesia and Isobolographic Analysis:

-

Administer a fixed dose of this compound (e.g., 0.5 mg/kg or 1.0 mg/kg) in combination with varying doses of propofol.

-

Assess LORR as described above.

-

Determine the ED50 of propofol in the presence of the fixed dose of this compound.

-

Construct an isobologram by plotting the ED50 values of the individual drugs on the x and y axes and the combination ED50 values. The line connecting the individual ED50 values represents the line of additivity. Points falling significantly below this line indicate a synergistic interaction.

-

-

Hypnosis Duration (Recovery Time) Measurement:

-

Administer equipotent doses (e.g., 2x or 3x the ED50) of the individual drugs and the combination to different groups of mice.

-

Immediately after LORR is confirmed, start a timer.

-

Measure the time until the mouse spontaneously regains its righting reflex.

-

For studies on cumulative effects, administer repeated injections at set intervals and measure the recovery time after each injection.

-

In Vitro Electrophysiological Analysis of GABAA Receptor Modulation

This protocol outlines a method for studying the effects of this compound and propofol, alone and in combination, on GABA-A receptor function using whole-cell voltage-clamp recordings from cultured neurons or Xenopus oocytes expressing specific GABA-A receptor subunits.

Caption: Workflow for in vitro electrophysiological analysis.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical) or Xenopus oocytes expressing recombinant GABA-A receptors

-

Patch-clamp rig with amplifier, micromanipulator, and perfusion system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular and extracellular recording solutions

-

GABA

-

This compound

-

Propofol

-

Data acquisition and analysis software

Procedure:

-

Cell Culture and Preparation:

-

Prepare primary neuronal cultures or express specific GABA-A receptor subunit combinations in a suitable expression system (e.g., Xenopus oocytes).

-

-

Electrophysiological Recording:

-

Establish a whole-cell voltage-clamp configuration on a selected cell.

-

Hold the membrane potential at -60 mV.

-

Prepare solutions of GABA, this compound, and propofol in the extracellular recording solution.

-

-

Drug Application and Data Acquisition:

-

Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC10-EC20).

-

Apply this compound or propofol alone at various concentrations to determine their individual effects on GABA-evoked currents.

-

Co-apply a fixed concentration of this compound with varying concentrations of propofol (and vice versa) along with GABA.

-

Record the potentiation of the GABA-activated chloride current.

-

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of the test compounds.

-

Construct dose-response curves for the potentiation by each drug and the combination.

-

Analyze the data for a greater-than-additive effect to confirm synergy at the receptor level.

-

Pharmacokinetic Interaction Study in Mice

This protocol provides a framework for investigating whether the synergistic effects of this compound and propofol are due to pharmacodynamic and/or pharmacokinetic interactions.

Materials:

-

Male adult ddY mice

-

This compound

-

Propofol

-

Intravenous catheterization supplies (if applicable for serial sampling)

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Groups:

-

Group 1: Intravenous administration of this compound alone.

-

Group 2: Intravenous administration of propofol alone.

-

Group 3: Concomitant intravenous administration of this compound and propofol.

-

-

Drug Administration and Blood Sampling:

-

Administer the drugs at doses known to be effective for hypnosis.

-

Collect blood samples at various time points post-administration (e.g., 2, 5, 15, 30, 60, and 120 minutes). Serial sampling from the same animal is preferred to reduce variability.

-

Process blood samples to obtain plasma.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the simultaneous quantification of this compound and propofol in plasma.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters for each drug in each group, including:

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Compare the pharmacokinetic parameters of this compound when administered alone versus in combination with propofol, and vice versa.

-

A significant change in the pharmacokinetic parameters of one drug in the presence of the other would suggest a pharmacokinetic interaction.

-

Logical Relationships and Isobolographic Analysis

Isobolographic analysis is a crucial tool for determining the nature of the interaction between two drugs. The logical relationship between the observed effect of the combination and the expected effect if the drugs were simply additive is visualized.

Caption: Isobologram illustrating a synergistic interaction.

Interpretation:

-

Additivity: The data points for the effective dose of the combination fall on the line connecting the ED50 values of the individual drugs.

-

Synergy (Supra-additivity): The data points for the combination fall significantly below the line of additivity, indicating that lower doses of each drug are required to achieve the same effect when used together.

-

Antagonism (Infra-additivity): The data points for the combination fall significantly above the line of additivity.

The preclinical data strongly suggest a synergistic interaction between this compound and propofol for inducing hypnosis. This synergy allows for a reduction in the required doses of both agents, which contributes to a faster recovery profile, even after repeated administrations. These findings support further investigation of this combination as a potentially valuable anesthetic regimen.

References

Intravenous administration protocol for (-)-JM-1232 in mice

An in-depth guide to the intravenous administration of the novel sedative-hypnotic agent, (-)-JM-1232, in murine models for preclinical research.

Application Notes

This compound is a water-soluble isoindoline (B1297411) derivative that acts as a potent and short-acting sedative-hypnotic agent.[1] Its mechanism of action is through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor at the benzodiazepine (B76468) binding site.[2][3] This interaction enhances the inhibitory effects of GABA, leading to central nervous system depression.[2] These application notes provide a comprehensive overview of the intravenous (IV) administration of this compound in mice, summarizing key quantitative data and outlining detailed experimental protocols.

Pharmacological Profile

-

Mechanism of Action: this compound binds to the benzodiazepine site on the GABAA receptor, increasing the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and subsequent hypnotic effects. The effects of this compound can be reversed by the benzodiazepine antagonist, flumazenil.[2]

-

Solubility and Formulation: A key advantage of this compound is its water solubility, which allows for straightforward formulation in physiological saline for intravenous administration.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the intravenous administration of this compound in mice as a hypnotic agent.

| Parameter | Value (mg/kg) | Mouse Strain | Notes | Reference |

| ED₅₀ for Hypnosis | 3.76 (95% CI: 3.36–4.10) | Male adult mice | Hypnosis defined as loss of the righting reflex. | [1] |

| Drug Combination | This compound Dose (mg/kg) | Propofol ED₅₀ (mg/kg) | Mouse Strain | Notes | Reference |

| Propofol alone | N/A | 9.88 (95% CI: 8.03–11.58) | Male adult mice | Demonstrates the baseline hypnotic potency of propofol. | [1] |

| Combination 1 | 0.5 | 1.76 (95% CI: 1.21–2.51) | Male adult mice | Illustrates a supra-additive hypnotic effect. | [1] |

| Combination 2 | 1.0 | 1.00 (95% CI: 0.46–1.86) | Male adult mice | Further demonstrates the synergistic interaction between this compound and propofol. | [1] |

Experimental Protocols

Protocol 1: Determination of Hypnotic Efficacy (ED₅₀)

This protocol outlines the procedure for determining the 50% effective dose (ED₅₀) of this compound for inducing hypnosis in mice.

Materials:

-

This compound powder

-

Sterile physiological saline (0.9% NaCl)

-

Mouse restraints

-

24G plastic IV cannulas

-

Micro-syringes

-

Male adult mice

Procedure:

-

Drug Preparation: Prepare a stock solution of this compound by dissolving it in sterile physiological saline. A range of concentrations should be prepared to administer doses between 3 and 5 mg/kg.[1] The final injection volume should be 10 ml/kg.[1]

-

Animal Preparation: Acclimate male adult mice to the laboratory environment. On the day of the experiment, weigh each mouse to determine the precise injection volume.

-

Intravenous Administration:

-

Place the mouse in a suitable restraint to immobilize the tail.

-

Cannulate the lateral tail vein with a 24G plastic IV cannula.[1]

-

Confirm successful catheterization by observing blood backflow.

-

Connect a micro-syringe containing the prepared this compound solution to the cannula.

-

Administer the drug intravenously as a bolus injection.

-

-

Assessment of Hypnosis:

-

Immediately after injection, place the mouse on its back in a clean cage.

-

Assess for the loss of the righting reflex. The inability of the mouse to right itself within a set timeframe is defined as hypnosis.[1]

-

Record the time from injection to the recovery of the righting reflex as the hypnosis time.[1]

-

-

Data Analysis:

-

Test a range of doses (e.g., 3, 3.5, 4, 4.5, and 5 mg/kg) with a sufficient number of mice per group (e.g., n=6).[1]

-

Calculate the ED₅₀ for hypnosis using an appropriate statistical method, such as probit analysis.

-